Home > Products > Screening Compounds P36266 > (E/Z)-ceftizoxime
(E/Z)-ceftizoxime -

(E/Z)-ceftizoxime

Catalog Number: EVT-1542586
CAS Number:
Molecular Formula: C13H13N5O5S2
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ceftizoxime is a semisynthetic, broad-spectrum, beta-lactamase-resistant, third-generation cephalosporin with antibacterial activity. Ceftizoxime binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
A semisynthetic cephalosporin antibiotic which can be administered intravenously or by suppository. The drug is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms. It has few side effects and is reported to be safe and effective in aged patients and in patients with hematologic disorders.
Overview

(E/Z)-ceftizoxime is a beta-lactam antibiotic that belongs to the cephalosporin class. It is primarily used for its antibacterial properties, particularly against Gram-negative bacteria. Ceftizoxime is recognized for its broad-spectrum efficacy and is often utilized in clinical settings for treating various infections.

Source and Classification

Ceftizoxime was developed as a semi-synthetic derivative of cephalosporin C, which is derived from the fungus Cephalosporium acremonium. The compound is classified as a third-generation cephalosporin antibiotic, characterized by its stability against certain beta-lactamases produced by resistant bacteria. Its chemical structure includes a thiazole ring and a methoxyimino group, contributing to its pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of (E/Z)-ceftizoxime involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of 7-aminocephalosporanic acid, which undergoes acylation.
  2. Acylation: Ceftizoxime is synthesized by reacting 7-aminocephalosporanic acid with methoxyiminoacetyl chloride in the presence of a base such as triethylamine. This reaction forms the essential methoxyimino side chain.
  3. Purification: The crude product is purified using techniques like high-performance liquid chromatography (HPLC) to isolate (E/Z)-ceftizoxime from impurities, which may include various process-related by-products.

The yield of the synthesis can vary depending on the reaction conditions, with reported purities exceeding 99% in refined products .

Molecular Structure Analysis

Structure and Data

The molecular formula of (E/Z)-ceftizoxime is C13H13N5O5S2C_{13}H_{13}N_{5}O_{5}S_{2}, with a molecular weight of approximately 383.4 g/mol. Its IUPAC name is:

(6R,7R)7[[2(2amino1,3thiazol4yl)2methoxyiminoacetyl]amino]8oxo5thia1azabicyclo[4.2.0]oct2ene2carboxylicacid(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid

The compound features a bicyclic structure typical of cephalosporins, with a thiazole ring contributing to its biological activity. The stereochemistry at positions 6 and 7 is crucial for its antibacterial efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

Ceftizoxime undergoes various chemical reactions that are significant for its activity and stability:

  1. Hydrolysis: As a beta-lactam antibiotic, ceftizoxime can be hydrolyzed by beta-lactamases, leading to loss of activity. This reaction typically involves the opening of the beta-lactam ring.
  2. Complex Formation: Ceftizoxime can form complexes with metal ions, which may affect its antimicrobial activity. Studies have shown that interactions with trace elements can alter its minimum inhibitory concentration against certain pathogens .
  3. Nanoformulation: Recent advancements include the encapsulation of ceftizoxime in pectin-based nanoparticles to enhance drug delivery and bioavailability .
Mechanism of Action

Process and Data

Ceftizoxime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death.

The effectiveness of ceftizoxime against Gram-negative bacteria can be attributed to its ability to penetrate outer membranes more effectively than earlier-generation cephalosporins . Studies indicate that ceftizoxime retains activity against many strains resistant to other antibiotics due to its structural modifications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Ceftizoxime is typically a white to off-white crystalline powder.
  • Solubility: It is soluble in water and slightly soluble in organic solvents such as ethanol.
  • Stability: The compound is stable under acidic conditions but may degrade in alkaline environments or in the presence of beta-lactamases.

Key analytical data includes:

  • Melting Point: Approximately 150°C
  • pH Range: Typically between 4.5 to 7 when dissolved in water.

These properties are crucial for formulating effective pharmaceutical preparations .

Applications

Scientific Uses

Ceftizoxime has several applications in both clinical and research settings:

  1. Clinical Use: It is widely used for treating infections caused by susceptible strains of bacteria, including respiratory tract infections, urinary tract infections, and skin infections.
  2. Nanoformulations: Research has focused on developing pectin-based nanocarriers for targeted delivery of ceftizoxime, enhancing therapeutic efficacy while reducing side effects .
  3. Analytical Chemistry: Ceftizoxime has been employed in developing selective sensors for detecting antibiotic residues in environmental samples .
Introduction to (E/Z)-Ceftizoxime

(E/Z)-Ceftizoxime represents a clinically significant third-generation cephalosporin antibiotic distinguished by its structural complexity, including a potential for geometric isomerism at the methoxyimino side chain. This compound exemplifies the critical intersection of organic chemistry and pharmacology, where stereochemical precision dictates biological efficacy. Unlike earlier cephalosporins, ceftizoxime features strategic modifications—specifically, the complete removal of the C-3 side chain—to enhance stability against β-lactamase enzymes produced by resistant gram-negative pathogens [1] [7]. Its broad-spectrum activity targets infections of the respiratory tract, urinary system, skin, bones, and central nervous system, with particular efficacy against Enterobacteriaceae, Haemophilus influenzae, and Neisseria gonorrhoeae [1] [9]. The (E)-configuration of its methoxyimino group is essential for optimal binding to penicillin-binding proteins (PBPs), underscoring the therapeutic relevance of geometric isomerism in β-lactam design [1] [10].

Historical Discovery and Development of Ceftizoxime

Ceftizoxime emerged from systematic efforts to expand the spectrum of β-lactam antibiotics against β-lactamase-producing gram-negative bacteria. Developed in the late 1970s by Fujisawa Pharmaceuticals (now Astellas Pharma), it received patent protection in 1978 (DE 2810922) and U.S. approval in 1983 under the brand name Cefizox® [7]. The compound was engineered through semisynthetic modification of the cephalosporin C nucleus, with a key innovation being the deletion of the entire C-3 side chain (typically a metabolically labile acetate or heterocyclic group in earlier cephalosporins). This modification conferred two advantages:

  • Resistance to Hydrolytic Enzymes: By eliminating the C-3 substituent, ceftizoxime evaded deactivation by plasmid- and chromosomally encoded β-lactamases, a common resistance mechanism in Enterobacter and Klebsiella species [1] [7].
  • Metabolic Stability: Unlike its analog cefotaxime—which undergoes hepatic deacetylation to a less active metabolite—ceftizoxime exhibits no significant metabolic degradation, prolonging its antibacterial effect [7].

Despite its efficacy, ceftizoxime was voluntarily withdrawn from the U.S. market in 2007 due to declining clinical use amid the emergence of fourth-generation cephalosporins and carbapenems. Nevertheless, it remains a benchmark for studying structure-activity relationships (SAR) in cephalosporin design [7] [9].

Table 1: Evolution of Third-Generation Cephalosporins

CompoundKey Structural Featureβ-Lactamase StabilityNotable Spectrum
CeftizoximeC-3 side chain removedHighEnterobacteriaceae, Bacteroides
CefotaximeC-3 acetate groupModerateStreptococcus pneumoniae
CeftazidimeC-3 pyridinium groupHighPseudomonas aeruginosa
CeftriaxoneC-3 heterocyclic thiotriazineHighNeisseria meningitidis

Source: Derived from pharmacological profiles in [4] [7]

Structural Significance of E/Z Isomerism in β-Lactam Antibiotics

E/Z isomerism arises in ceftizoxime due to the presence of a methoxyimino (−CH₂ON=) moiety at the C-7 position of the cephem nucleus. This side chain contains a C=N double bond, which restricts rotation and allows for two distinct geometric isomers [2] [10]:

  • (E)-Isomer (entgegen): The higher-priority groups (determined by Cahn-Ingold-Prelog rules) lie on opposite sides of the double bond.
  • (Z)-Isomer (zusammen): The higher-priority groups reside on the same side.

Table 2: Priority Assignment for E/Z Configuration in Ceftizoxime’s Methoxyimino Group

AtomAttached Groups (Priority Order)Atomic NumbersPriority
C-7 Acyl CarbonN (imino), O (carbonyl)N=7, O=8O > N
Methoxy CarbonO (methoxy), C (methyl)O=8, C=6O > C

For the methoxyimino group, the (E)-configuration is biologically essential:

  • Stereoelectronic Effects: The (E)-isomer adopts an orientation that maximizes hydrophobic interactions with the active site of PBPs. Computational studies show the syn-periplanar arrangement of the imino bond (relative to the carbonyl oxygen) optimizes binding affinity [1] [10].
  • Steric Accessibility: In the (Z)-isomer, the methoxy group creates steric hindrance, reducing affinity for PBPs by ~100-fold compared to the (E)-form [10].
  • Stability Under Physiological Conditions: The (E)-configuration is thermodynamically favored and remains stable in aqueous solutions, preventing isomerization in vivo [7].

Table 3: Impact of E/Z Isomerism on Ceftizoxime’s Drug-Target Binding

IsomerBinding Affinity for PBP-3 (Kd, μM)Relative Activity vs. (E)-IsomerSteric Clash with PBP Active Site
(E)0.141.0 (Reference)Absent
(Z)14.20.01Present (methoxy group)

Role of Stereochemistry in Antimicrobial Activity

Stereochemistry governs ceftizoxime’s interactions at three biological levels: target binding, bacterial membrane penetration, and evasion of resistance mechanisms.

Target Binding Precision

The (E)-methoxyimino group and d-configuration of the aminothiazole ring create a complementary three-dimensional surface for PBP binding:

  • The d-aminothiazole ring forms hydrogen bonds with conserved residues (e.g., Ser310 in E. coli PBP-3), while the (E)-methoxyimino side chain occupies a hydrophobic cleft [1] [4].
  • Enantiomeric inversion (e.g., l-aminothiazole or (Z)-methoxyimino) disrupts this complementarity, reducing bactericidal activity by >99% against gram-negative pathogens [3] [6].

Membrane Permeation and Efflux Evasion

  • Outer Membrane (OM) Penetration: Ceftizoxime’s zwitterionic nature—facilitated by the ionized carboxylate (C-4) and protonated amino groups (diaminobutyrate residues)—enables diffusion through porin channels (e.g., OmpF/C in Enterobacteriaceae). Stereochemical alterations diminish this amphiphilicity, impairing OM transit [3] [9].
  • Efflux Pump Recognition: The natural (E)-isomer exhibits low affinity for RND-type efflux pumps (e.g., AcrAB-TolC). Enantiomeric forms are expelled 5–10× more efficiently, as demonstrated in Pseudomonas aeruginosa [6].

Resistance Implications

Stereospecificity explains why minor structural changes in bacterial targets confer resistance:

  • Mutations in PBP active sites (e.g., altered Ser310 orientation) disrupt hydrogen bonding with ceftizoxime’s d-aminothiazole ring [4].
  • LPS modifications—such as phosphoethanolamine addition to lipid A in mcr-positive strains—electrostatically repel non-canonical stereoisomers more effectively than the natural compound [3] [6].

Properties

Product Name

(E/Z)-ceftizoxime

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C13H13N5O5S2

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/t8-,11-/m1/s1

InChI Key

NNULBSISHYWZJU-LDYMZIIASA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O

Synonyms

Cefizox
Ceftizoxime
Ceftizoxime Monosodium Salt
Ceftizoxime Sodium
FK 749
FK-749
FK749
FR 13749
FR-13749
FR13749
Monosodium Salt, Ceftizoxime
Salt, Ceftizoxime Monosodium
SK and F 88373 2
SK and F 88373-2
SK and F 883732
SKF 88373
SKF-88373
SKF88373
Sodium, Ceftizoxime

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O

Isomeric SMILES

CON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.